molecular formula C14H20N2O3 B12104967 (2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12104967
M. Wt: 264.32 g/mol
InChI Key: IPGXZUOVTRSSAE-UHFFFAOYSA-N
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Description

(2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a phenoxy group and a dimethylamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Dimethylamino Group Addition: The dimethylamino group is added via a nucleophilic substitution reaction, typically using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or phenoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-Methyl 4-(3-(dimethylamino)phenoxy)pyrrolidine-2-carboxylate: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

IUPAC Name

methyl 4-[3-(dimethylamino)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(2)10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(17)18-3/h4-7,12-13,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGXZUOVTRSSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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